4,4'-Bis(diethylamino)benzophenone, sulfate
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Overview
Description
4,4’-Bis(diethylamino)benzophenone, sulfate is a chemical compound with the molecular formula C₂₁H₂₈N₂O. It is also known by other names such as N,N,N’,N’-Tetraethyl-4,4’-diaminobenzophenone and Michler ethylketone . This compound is primarily used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(diethylamino)benzophenone typically involves the reaction of benzophenone with diethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of 4,4’-Bis(diethylamino)benzophenone involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The product is then purified through crystallization or other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(diethylamino)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can produce a variety of substituted benzophenones .
Scientific Research Applications
4,4’-Bis(diethylamino)benzophenone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Bis(diethylamino)benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, absorbing light and initiating polymerization reactions. It can also interact with cellular components, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(dimethylamino)benzophenone: Similar in structure but with dimethylamino groups instead of diethylamino groups.
Michler’s ketone: Another name for 4,4’-Bis(diethylamino)benzophenone, highlighting its use as a photoinitiator.
Uniqueness
4,4’-Bis(diethylamino)benzophenone is unique due to its specific chemical structure, which imparts distinct photophysical properties. Its ability to act as a photoinitiator in various polymerization reactions sets it apart from other similar compounds.
Properties
CAS No. |
65072-32-4 |
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Molecular Formula |
C21H30N2O5S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
bis[4-(diethylamino)phenyl]methanone;sulfuric acid |
InChI |
InChI=1S/C21H28N2O.H2O4S/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4;1-5(2,3)4/h9-16H,5-8H2,1-4H3;(H2,1,2,3,4) |
InChI Key |
MRLFXVKNZVVTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CC)CC.OS(=O)(=O)O |
Origin of Product |
United States |
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